molecular formula C6H14N2O B13813473 (3R,5R)-3,5-dimethylmorpholin-4-amine

(3R,5R)-3,5-dimethylmorpholin-4-amine

Cat. No.: B13813473
M. Wt: 130.19 g/mol
InChI Key: BERKOVZFCSNAEZ-PHDIDXHHSA-N
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Description

(3R,5R)-3,5-dimethylmorpholin-4-amine is a chiral compound with the molecular formula C6H13NO It is a derivative of morpholine, a heterocyclic amine, and features two methyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-3,5-dimethylmorpholin-4-amine can be achieved through several methods. One common approach involves the reduction of 3,5-dimethylmorpholine-4-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere at room temperature to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer a more efficient and sustainable method for the synthesis of tertiary amines, including this compound . The process involves the continuous flow of reactants through a microreactor, allowing for precise control over reaction conditions and improved scalability.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-3,5-dimethylmorpholin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are performed under inert atmosphere at room temperature.

    Substitution: Various nucleophiles such as alkyl halides; reactions are conducted in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted morpholine compounds.

Scientific Research Applications

(3R,5R)-3,5-dimethylmorpholin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,5R)-3,5-dimethylmorpholin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action include binding to active sites of enzymes or receptors, leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

    (3R,5R)-3,5-dimethylmorpholine: A similar compound with a slightly different structure, lacking the amine group.

    N-methylmorpholine: Another morpholine derivative with a single methyl group.

    4-methylmorpholine: A morpholine derivative with a methyl group at the 4 position.

Uniqueness

(3R,5R)-3,5-dimethylmorpholin-4-amine is unique due to its specific chiral configuration and the presence of both methyl and amine groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

(3R,5R)-3,5-dimethylmorpholin-4-amine

InChI

InChI=1S/C6H14N2O/c1-5-3-9-4-6(2)8(5)7/h5-6H,3-4,7H2,1-2H3/t5-,6-/m1/s1

InChI Key

BERKOVZFCSNAEZ-PHDIDXHHSA-N

Isomeric SMILES

C[C@@H]1COC[C@H](N1N)C

Canonical SMILES

CC1COCC(N1N)C

Origin of Product

United States

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